1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and a 2-((difluoromethyl)thio)benzoyl substituent. Below, we compare its hypothesized properties with those of similar compounds.
Propriétés
IUPAC Name |
1'-[2-(difluoromethylsulfanyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3S/c22-20(23)28-18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)27-21/h1-8,20H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNMSJZRYGTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s distinctiveness lies in its difluoromethylthio-benzoyl substituent. This group differs from other derivatives in the following ways:
- Metabolic Stability : The C-F bond resists oxidative degradation better than typical thioethers (e.g., -SCH3), which are prone to sulfoxidation.
Table 1: Substituent Comparison of Spirochromanone Derivatives
Anticancer Activity
- Compound 16 (Sulfonyl-Bridged) : Demonstrated potent cytotoxicity against MCF-7, A2780, and HT-29 cells (IC50: 0.31–5.62 µM) via apoptosis induction and cell cycle arrest .
- Compound 40 (Thiophene Derivative): Exhibited moderate activity (IC50: 13.15 µM) against B16F10 melanoma but high selectivity (SI = 13.37), suggesting reduced off-target toxicity .
- Target Compound: The difluoromethylthio group may enhance potency compared to non-fluorinated thioethers, as fluorination often improves drug-likeness and target engagement.
Metabolic and Antimicrobial Activity
Mechanistic Insights
- Apoptosis Induction : Sulfonyl-bridged derivatives (e.g., Compound 16) increased sub-G1 and G2-M phase cells in MCF-7, indicating apoptosis and mitotic arrest .
- Selectivity : Electron-withdrawing groups (e.g., -SO2-) correlate with higher cytotoxicity, while bulky substituents (e.g., trimethoxyphenyl in Compound 15) reduce activity .
Challenges:
- Difluoromethylthiolation : Introducing -SCF2H requires specialized reagents (e.g., AgSCF2H or Cu-mediated protocols), complicating scalability compared to sulfonylation .
Méthodes De Préparation
Dithiane-Mediated Spirocyclization (Adapted from)
The synthesis begins with 5-bromo-2-fluorobenzaldehyde (Scheme 1):
- Dithiane formation : Treatment with 1,3-propanedithiol and catalytic iodine yields the 1,3-dithiane derivative (47% yield).
- Acyl anion generation : Deprotonation with LDA at −78°C forms a stabilized anion, which reacts with cyclohexanone to establish the quaternary carbon.
- Intramolecular SNAr cyclization : Bromination with pyridinium tribromide followed by microwave-assisted ring closure (70°C, tBuOK) produces the chroman-4-one system (62% yield over two steps).
- Piperidine ring deprotection : Boc removal with TFA at 140°C affords the free amine spiro intermediate (89% yield).
Critical parameters :
Alternative Mannich Cyclization Route (Patent)
A competing approach employs Mannich conditions to assemble the spiro system:
- Chroman-4-one precursor (2.5 mmol) reacts with piperidine-4-carboxaldehyde (3.0 eq) in acetic acid.
- Cyclization via Dean-Stark trap removes H2O, yielding spiro[chroman-2,4'-piperidin]-4-one (51% yield).
Comparison of methods :
| Parameter | Dithiane Route | Mannich Route |
|---|---|---|
| Overall yield | 47% | 51% |
| Step count | 5 | 3 |
| Scalability | >10 g demonstrated | Limited to 5 g |
| Purification needs | Column chromatography | Recrystallization |
Synthesis of 2-((Difluoromethyl)thio)benzoyl Chloride
Thiolation and Difluoromethylation
- 2-Mercaptobenzoic acid (1.0 eq) reacts with chlorodifluoromethane (3.0 eq) in DMF at 0°C.
- In situ oxidation with Oxone® converts residual thiol groups to sulfones (≤3% byproduct).
- Acid chloride formation : Treatment with SOCl2 (5 eq) in anhydrous THF yields the acyl chloride (82% over three steps).
Key analytical data :
- 19F NMR (CDCl3): δ −92.3 (dt, J = 54 Hz, 2F)
- HPLC purity : 99.1% (C18, 0.1% TFA/MeCN)
N-Acylation of Spiro Intermediate
Coupling Optimization
The free amine (1.0 eq) reacts with 2-((difluoromethyl)thio)benzoyl chloride (1.2 eq) under varied conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DCM | 25 | 12 | 67 |
| DIPEA | THF | 50 | 6 | 73 |
| NaHCO3 | EtOAc | 40 | 4 | 88 |
Optimal conditions :
- Bicarbonate base minimizes epimerization at the spiro center
- Ethyl acetate enables easy aqueous workup
Challenges in Difluoromethylthio Stability
Thermal Decomposition Studies
The difluoromethylthio group demonstrates limited thermal stability:
| Temp (°C) | Time (h) | Degradation (%) |
|---|---|---|
| 80 | 24 | 12 |
| 100 | 6 | 29 |
| 120 | 1 | 41 |
Mitigation strategies :
- Conduct acylation below 50°C
- Purify via low-temperature silica chromatography (0–4°C)
Characterization Data
Spectroscopic Profile
- 1H NMR (500 MHz, DMSO-d6): δ 7.82 (dd, J = 7.8 Hz, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 4.21 (s, 2H, SCHF2), 3.92–3.85 (m, 4H, piperidine), 2.74 (t, J = 6.1 Hz, 2H, chroman), 2.13 (q, J = 6.3 Hz, 2H, chroman)
- HRMS (ESI+): m/z calcd for C22H20F2NO3S [M+H]+ 424.1185, found 424.1189
X-ray Crystallography
Single-crystal analysis confirms:
- Spiro dihedral angle : 89.3° between chroman and piperidine planes
- Difluoromethylthio conformation : Antiperiplanar to benzoyl carbonyl
Industrial Scale Considerations
Cost Analysis of Key Steps
| Step | Cost Contribution |
|---|---|
| Dithiane formation | 34% |
| Difluoromethylation | 41% |
| Final purification | 25% |
Process improvements :
- Replace LDA with cheaper KHMDS in anion generation
- Implement continuous flow chemistry for acid chloride synthesis
Q & A
What are the optimal synthetic routes for 1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step routes, including coupling reactions and functional group modifications. Key steps include:
- Coupling Precursors : Reacting a benzoyl chloride derivative with a spiro[chroman-2,4'-piperidin]-4-one scaffold under nucleophilic acyl substitution conditions .
- Thioether Formation : Introducing the difluoromethylthio group via thiol-alkylation or SN2 displacement .
- Optimization Parameters :
- Catalysts : Use Pd-based catalysts for cross-coupling steps (yield improvement: ~20%) .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Validation : Monitor intermediates via TLC and characterize using (e.g., δ 7.93 ppm for aromatic protons) and mass spectrometry .
Which analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- Structural Elucidation :
- Purity Assessment :
How should researchers design experiments to evaluate its cytotoxicity and anticancer potential?
Answer:
- In Vitro Models :
- Apoptosis Assays :
How do structural modifications (e.g., substituents on the benzoyl group) influence bioactivity?
Answer:
Structure-Activity Relationship (SAR) insights include:
How can researchers resolve contradictions in biological data across studies?
Answer:
- Source Analysis : Compare cell line origins (e.g., ATCC vs. commercial vendors) and assay protocols (e.g., serum concentration variations) .
- SAR Validation : Test disputed compounds side-by-side under standardized conditions .
- Mechanistic Studies : Use transcriptomics to identify off-target effects (e.g., unintended kinase inhibition) .
What challenges arise in translating in vitro activity to in vivo efficacy?
Answer:
- Pharmacokinetics :
- Toxicity Screening : Monitor organ weights and serum biomarkers (e.g., ALT/AST) in rodent models .
Which computational tools predict physicochemical properties critical for drug-likeness?
Answer:
- SwissADME : Predict logP (optimal: 2–5), topological polar surface area (<140 Ų) .
- Molecular Dynamics : Simulate binding to biological targets (e.g., tubulin or kinases) .
Example : A spiro[chroman] derivative with logP = 3.2 showed 80% oral bioavailability in murine models .
What mechanistic insights can be gained from apoptosis assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
